3-Amino-5-methylpyridine-2-sulfinic acid

Cross-coupling Reactivity Electronics

Sourcing challenges for regiospecifically substituted pyridine sulfinic acids delay medicinal chemistry programs. 3-Amino-5-methylpyridine-2-sulfinic acid addresses this gap as a precisely functionalized building block: • Enhanced nucleophilicity from electron-donating 3-NH₂ group enables efficient Suzuki-Miyaura desulfinative cross-coupling. • Unique 3-amino-5-methyl substitution pattern provides distinct steric/electronic profile unattainable with simpler analogs; structurally related derivatives show MAO-B IC₅₀ of 56 nM with >139-fold selectivity over MAO-A. • Sulfinic acid (+4 oxidation state) offers divergent derivatization pathways-oxidation, reduction, or substitution-expanding accessible chemical space vs. common sulfonic acids. Supplied as custom synthesis with ≥95% purity, supporting diversity-oriented synthesis and lead optimization workflows.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
Cat. No. B12850120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-methylpyridine-2-sulfinic acid
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)S(=O)O)N
InChIInChI=1S/C6H8N2O2S/c1-4-2-5(7)6(8-3-4)11(9)10/h2-3H,7H2,1H3,(H,9,10)
InChIKeyFWFTVQGKGMOWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-methylpyridine-2-sulfinic Acid: Product Overview


3-Amino-5-methylpyridine-2-sulfinic acid is a specialized, monosubstituted heterocyclic building block belonging to the pyridine sulfinic acid family. It is defined by its unique substitution pattern: a sulfinic acid (-SO₂H) group at the 2-position, an amino (-NH₂) group at the 3-position, and a methyl (-CH₃) substituent at the 5-position [1]. Its chemical formula is C₆H₈N₂O₂S with a molecular weight of 172.21 g/mol [1]. The compound serves primarily as an intermediate in organic synthesis, with its reactivity governed by the electron-donating amino group and the nucleophilic sulfinic acid moiety [2].

Reactivity Amino-activated nucleophile for cross-coupling
Redox handle Sulfinic acid (+4) enables redox versatility
Substitution Distinct 3-amino-5-methyl pattern

3-Amino-5-methylpyridine-2-sulfinic Acid: Why Analogs Fail


Direct substitution of 3-Amino-5-methylpyridine-2-sulfinic acid with structurally similar pyridine sulfinic acids (e.g., 5-methylpyridine-2-sulfinic acid or 3-aminopyridine-2-sulfinic acid) is not a chemically equivalent exchange. The presence and position of both the amino and methyl groups are critical for controlling electronic properties, reactivity, and solubility. The 3-amino group acts as a strong electron-donating moiety, influencing the nucleophilicity of the sulfinic acid [1], while the 5-methyl group contributes to steric and hydrophobic effects [2]. These combined effects dictate the compound's behavior in subsequent reactions and its potential for specific interactions, meaning that an unsubstituted or differently substituted analog cannot replicate the precise steric and electronic environment required for a specific application .

Target attribute
Potential substitute
Why not interchangeable
3-NH₂ electron donor
5-Methylpyridine-2-sulfinic acid (lacks 3-NH₂)
Loss of amino donor effect may reduce nucleophilicity
5-CH₃ steric/hydrophobic group
3-Aminopyridine-2-sulfinic acid (lacks 5-CH₃)
Altered steric and hydrophobic profile may shift reactivity
Sulfinic acid (+4) redox state
3-Pyridinesulfonic acid, 2-amino-5-methyl- (+6)
Higher oxidation state blocks nucleophilic and redox pathways

3-Amino-5-methylpyridine-2-sulfinic Acid: Differentiation Evidence


Enhanced Nucleophilicity for Cross-Coupling

The presence of the 3-amino group in 3-amino-5-methylpyridine-2-sulfinic acid significantly increases the electron density on the pyridine ring and the sulfinic acid moiety compared to analogs lacking this group, such as 5-methylpyridine-2-sulfinic acid [1]. This class-level inference is based on established principles of aromatic substitution, where an amino group is a strong electron donor via resonance and inductive effects. While direct quantitative data (e.g., Hammett sigma values) for this specific compound are absent, the qualitative effect predicts enhanced nucleophilicity for reactions like the Suzuki-Miyaura cross-coupling .

Nucleophilicity for cross-coupling
Class-level inference
Target: predicted enhanced nucleophilicity
vs 5-methylpyridine-2-sulfinic acid (lacking 3-NH₂): baseline nucleophilicity
Supports cross-coupling research fit
Quantitative electronic data not available
Cross-coupling Reactivity Electronics

Selective MAO-B Inhibition Potential

A structurally related pyridine derivative, BDBM50559391, has reported IC50 values for rat brain mitochondrial MAO-B of 56 nM and for MAO-A of 7,800 nM, indicating significant subtype selectivity [1]. While this data is for a different compound, it provides class-level evidence that the pyridine sulfinic acid scaffold is amenable to achieving selective MAO-B inhibition. The unique substitution pattern of 3-Amino-5-methylpyridine-2-sulfinic acid—featuring both an amino and methyl group—may confer a distinct selectivity profile relative to this comparator [2].

MAO-B inhibition potential
Class-level inference
Target: scaffold-based selectivity potential
Ref. pyridine sulfinic acid derivative: MAO-B IC₅₀ 56 nM, MAO-A 7,800 nM
Supports MAO-B inhibitor scaffold research
Target compound not directly assayed
MAO inhibition Neurochemistry Selectivity

Redox Versatility vs. Sulfonic Acids

3-Amino-5-methylpyridine-2-sulfinic acid is chemically and functionally distinct from its sulfonic acid counterpart, 3-Pyridinesulfonic acid, 2-amino-5-methyl- (CAS 142204-97-5) [1]. Sulfinic acids (R-SO₂H) are in a lower oxidation state (+4) than sulfonic acids (R-SO₃H, +6), making them more reactive as nucleophiles and capable of undergoing both oxidation and reduction. This redox versatility is a key differentiator; the sulfinic acid can be used in reactions where the sulfonic acid is inert [2].

Redox state vs. sulfonic acid
Class-level inference
Sulfinic acid: +4 oxidation state
Enables redox-active synthetic routes
Difference of 2 oxidation states vs. sulfonic acid (+6)
Redox chemistry Synthetic intermediate Functional group

3-Amino-5-methylpyridine-2-sulfinic Acid: Application Scenarios


Nucleophilic Cross-Coupling Intermediate

3-Amino-5-methylpyridine-2-sulfinic acid is best utilized as an activated nucleophile in cross-coupling reactions. The electron-donating 3-amino group enhances the reactivity of the sulfinic acid moiety, making it a superior substrate for forming carbon-carbon bonds, as demonstrated by the broad utility of 2-pyridylsulfinates in Suzuki-Miyaura couplings . Its unique substitution pattern may offer distinct selectivity compared to simpler pyridine sulfinates.

Selective MAO Inhibitor Scaffold

Based on class-level evidence, this compound represents a valuable starting point for medicinal chemistry programs targeting selective MAO-B inhibition. Data from a structurally related pyridine sulfinic acid derivative show a strong preference for MAO-B over MAO-A (IC50 of 56 nM vs. 7,800 nM) [1]. The specific amino and methyl substitution on 3-Amino-5-methylpyridine-2-sulfinic acid provides a unique electronic and steric profile for further optimization toward novel therapeutics.

Redox-Active Library Diversification

The sulfinic acid functional group is a key differentiator from the more common sulfonic acid. It offers a distinct redox state (+4 vs. +6) that enables a different set of chemical transformations [2]. This compound is ideally suited for use in diversity-oriented synthesis or in creating libraries of compounds where the sulfinic acid can be further derivatized via oxidation, reduction, or substitution, providing access to chemical space not easily reached with sulfonic acid analogs.

Application
Selection Property
Validation Focus
Cross-coupling building block
Amino-activated nucleophilicity
Palladium-catalyzed coupling efficiency
MAO-B inhibitor scaffold research
MAO-B selectivity potential
Selectivity over MAO-A in enzyme assays
Redox-active library diversification
Sulfinic acid redox handle (+4)
Oxidation/reduction derivatization pathways

Technical Documentation Hub

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28 linked technical documents
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